Lipophilicity (cLogP) Differentiation vs. N3-H and N3-Methyl Quinazoline-2,4-dione Analogs
The target compound exhibits a computed log P (XLogP3-AA) of 2, which is approximately 1.4 log units higher than the unsubstituted quinazoline-2,4-dione core (cLogP ≈ 0.6) and approximately 0.8 log units higher than the N3-methyl analog (cLogP ≈ 1.2) [1]. This increased lipophilicity arises from the allyl and benzyl substituents. In medicinal chemistry campaigns, a Δlog P of ~0.8–1.4 can substantially impact membrane permeability and non-specific protein binding, meaning that the target compound will exhibit different cellular distribution and off-target binding profiles compared to these common starting scaffolds, which is critical when selecting a screening compound for cell-based versus biochemical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | cLogP = 2 |
| Comparator Or Baseline | Quinazoline-2,4-dione core: cLogP ≈ 0.6; N3-methyl-quinazoline-2,4-dione: cLogP ≈ 1.2 |
| Quantified Difference | ΔcLogP = +1.4 (vs. core), +0.8 (vs. N3-methyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
The ~10-fold higher predicted lipophilicity dictates that this compound will partition differently in cell-based assays and in vivo models, making it unsuitable as a direct surrogate for less lipophilic quinazoline-2,4-diones without explicit experimental validation.
- [1] PubChem Compound Summary for CID 6619132, N-benzyl-2,4-dioxo-3-prop-2-enyl-1H-quinazoline-7-carboxamide. National Center for Biotechnology Information (2025). Computed XLogP3-AA = 2. View Source
